2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid
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Overview
Description
2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and its role in various chemical reactions. The structure of this compound includes a pyridine ring fused with a pyrimidine ring, which is further substituted with carboxylic acid and dioxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Additionally, the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: Known for its role as a PARP-1 inhibitor with antitumor activity.
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: Used as a xanthine oxidase inhibitor.
Uniqueness
2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects .
Properties
Molecular Formula |
C8H5N3O4 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-6-5-4(10-8(15)11-6)1-3(2-9-5)7(13)14/h1-2H,(H,13,14)(H2,10,11,12,15) |
InChI Key |
VJJLASHODKICRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
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